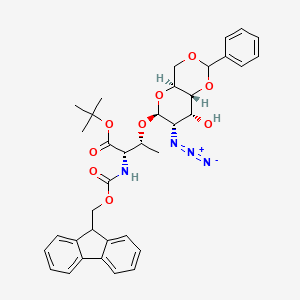

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester

Übersicht

Beschreibung

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester is a complex organic compound used primarily in the field of chemical synthesis and research. This compound is notable for its azido group, which is a versatile functional group in organic chemistry, and its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranosyl moiety are protected using benzylidene to form a benzylidene acetal.

Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.

Fmoc Protection: The amino group of L-threonine is protected with the Fmoc group.

Esterification: The carboxyl group of L-threonine is esterified with tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The azido group can undergo substitution reactions, particularly in click chemistry to form triazoles.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, and the benzylidene acetal can be cleaved under acidic conditions.

Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Piperidine: Commonly used for Fmoc deprotection.

Trifluoroacetic Acid (TFA): Used for cleaving the benzylidene acetal and tert-butyl ester.

Major Products

Triazoles: Formed via click chemistry with the azido group.

Free Amino Acids: Obtained after deprotection and hydrolysis steps.

Wissenschaftliche Forschungsanwendungen

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester has several applications in scientific research:

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.

Click Chemistry: The azido group allows for the formation of triazoles, which are useful in bioconjugation and drug discovery.

Glycosylation Studies: The galactopyranosyl moiety is relevant in the study of glycosylation processes in biology.

Medicinal Chemistry: Used in the design and synthesis of novel therapeutic agents.

Wirkmechanismus

The compound’s mechanism of action is primarily related to its functional groups:

Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.

Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted side reactions.

Benzylidene Acetal: Protects hydroxyl groups, which can be selectively deprotected under acidic conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester

- O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-alanine tert-Butyl Ester

Uniqueness

The uniqueness of O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester lies in its specific combination of functional groups, which allows for versatile applications in peptide synthesis, click chemistry, and glycosylation studies. The presence of the threonine moiety also introduces an additional hydroxyl group, which can be exploited in further chemical modifications.

Biologische Aktivität

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-butyl ester is a complex glycosylated amino acid derivative that has garnered attention for its potential biological applications, particularly in the fields of glycobiology and medicinal chemistry. This compound combines structural features of both carbohydrates and amino acids, which may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 672.74 g/mol. The compound features an azide group, which is known for its reactivity in click chemistry, making it a valuable tool in bioconjugation and labeling studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 672.74 g/mol |

| CAS Number | 195976-07-9 |

| Purity | >97.0% (HPLC) |

| Physical State | Crystalline Powder |

Biological Activity

The biological activity of this compound can be summarized based on several key studies:

1. Glycosylation and Cell Interactions:

Research indicates that glycosylated peptides, such as those derived from O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine, exhibit enhanced binding affinities to lectins and other glycan-binding proteins. For instance, a study demonstrated that the incorporation of the azido group allows for specific interactions with galectins, which are critical in cell-cell recognition and signaling pathways .

2. Synthesis and Applications in Drug Development:

The synthesis of this compound has been explored for its potential applications in drug development. Specifically, the azide functionality enables the use of click chemistry to attach various bioactive molecules to the glycopeptide structure, potentially leading to novel therapeutics targeting cancer or infectious diseases .

3. Interaction with MUC1 Glycoprotein:

A significant area of research involves the interaction of this compound with mucin-type glycoproteins like MUC1. Studies have shown that glycosylated MUC1 fragments synthesized using this compound can bind to galectin-3 with high affinity, indicating its potential role in modulating immune responses or cancer progression .

Case Studies

Several case studies highlight the utility of this compound:

-

Case Study 1: MUC1 Binding Analysis

In a study focused on MUC1 glycopeptides, researchers synthesized various glycosylated forms using this compound and assessed their binding to galectin-3. The results showed significant binding affinity improvements compared to non-glycosylated controls, suggesting that glycosylation enhances biological activity through increased lectin interactions . -

Case Study 2: Drug Delivery Systems

Another study explored the incorporation of this compound into drug delivery systems. By attaching therapeutic agents via the azide group, researchers were able to create targeted delivery vehicles that improved the efficacy of anticancer drugs in vitro .

Eigenschaften

IUPAC Name |

tert-butyl (2S,3R)-3-[[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O9/c1-20(46-34-29(39-40-37)30(41)31-27(47-34)19-44-33(48-31)21-12-6-5-7-13-21)28(32(42)49-36(2,3)4)38-35(43)45-18-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-31,33-34,41H,18-19H2,1-4H3,(H,38,43)/t20-,27+,28+,29+,30-,31+,33?,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJMKNVMUZHIFM-HMAUQUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@@H]5[C@@H](O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693675 | |

| Record name | tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195976-07-9 | |

| Record name | tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.